molecular formula C46H92N2O4 B13356431 Diundecyl 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Diundecyl 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13356431
M. Wt: 737.2 g/mol
InChI Key: XLWXAULVKQYHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. This compound is known for its unique structure, which includes a dimethylaminoethyl group and two decanoate ester groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves the esterification of decanoic acid with a dimethylaminoethyl-containing intermediate. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles such as halides or hydroxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, typically at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Substitution: Sodium hydroxide in aqueous solution, at elevated temperatures.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of decanol derivatives.

    Substitution: Formation of substituted decanoate esters.

Scientific Research Applications

Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its amphiphilic nature.

    Industry: Employed in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with enzymes, either as a substrate or inhibitor, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
  • Diethylhexyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Uniqueness

Diundecyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific ester groups and the presence of a dimethylaminoethyl moiety. This structure imparts distinctive chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C46H92N2O4

Molecular Weight

737.2 g/mol

IUPAC Name

undecyl 10-[2-(dimethylamino)ethyl-(10-oxo-10-undecoxydecyl)amino]decanoate

InChI

InChI=1S/C46H92N2O4/c1-5-7-9-11-13-15-23-29-35-43-51-45(49)37-31-25-19-17-21-27-33-39-48(42-41-47(3)4)40-34-28-22-18-20-26-32-38-46(50)52-44-36-30-24-16-14-12-10-8-6-2/h5-44H2,1-4H3

InChI Key

XLWXAULVKQYHAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCCCCCCCCCC)CCN(C)C

Origin of Product

United States

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